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Compound Name: Dimethyl isorosmanol

Cat. No.: B12372706
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Abstract

Dimethyl isorosmanol (11,12-Di-O-methylisorosmanol) is a naturally occurring abietane
diterpene isolated from Rosmarinus officinalis (rosemary) that has garnered interest for its
antioxidant properties. This technical guide provides a comprehensive overview of the known
physical and chemical properties of Dimethyl isorosmanol, including its molecular structure,
weight, and solubility. This document also outlines detailed experimental protocols for the
analysis of diterpenoids and discusses the potential antioxidant mechanism of action for this
class of compounds.

Physicochemical Properties

While specific experimental data for some physical properties of Dimethyl isorosmanol, such
as its melting and boiling points, are not readily available in the current literature, the
fundamental chemical properties have been established.

Table 1: Physical and Chemical Properties of Dimethyl Isorosmanol
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Property Value SourcelCitation
CAS Number 116064-19-8 [1][21[3]
Molecular Formula C22H300s5 [1]

Molecular Weight 374.47 g/mol [1]

General knowledge of

Appearance Not specified (Likely a solid) diterpenoids
Melting Point Data not available

Boiling Point Data not available

Solubility DMSO: 25 mg/mL (66.76 mM) [1]

Spectroscopic Data

Detailed spectroscopic data for Dimethyl isorosmanol is not extensively published. However,
based on the known structure and general characteristics of abietane diterpenes, the expected
spectral features can be inferred. The following sections outline the expected regions of interest
for tH NMR, 3C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of Dimethyl isorosmanol is expected to show
characteristic signals for aromatic protons, methoxy groups, and the aliphatic protons of the
abietane skeleton.

13C NMR: The carbon NMR spectrum will provide information on the 22 carbon atoms in the
molecule, including the carbonyl carbon, aromatic carbons, carbons of the methoxy groups,
and the aliphatic carbons of the tricyclic ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Dimethyl isorosmanol is expected to exhibit characteristic absorption
bands corresponding to its functional groups. Key expected peaks include:

e O-H stretching: A broad band in the region of 3200-3600 cm~! if a hydroxyl group is present.
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C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm~1.

C=0 stretching (carbonyl): A strong absorption band around 1700-1750 cm~1.

C=C stretching (aromatic): Peaks in the 1450-1600 cm™1 region.

C-O stretching (ether and ester): Bands in the 1000-1300 cm~! range.

Mass Spectrometry (MS)

Mass spectrometry of Dimethyl isorosmanol will show the molecular ion peak (M+)
corresponding to its molecular weight (374.47). The fragmentation pattern will provide structural
information, with expected losses of methyl groups, methoxy groups, and fragmentation of the
diterpene ring system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of Dimethyl isorosmanol and other diterpenoids.

NMR Spectroscopy of Diterpenoids

This protocol outlines the general procedure for obtaining *H and 3C NMR spectra of
diterpenoid compounds.

Materials:

Purified diterpenoid sample (5-10 mg)

Deuterated solvent (e.g., CDCls, DMSO-de)

5 mm NMR tubes

NMR spectrometer
Procedure:

 Dissolve 5-10 mg of the purified diterpenoid in approximately 0.6 mL of a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds).[4]
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e Transfer the solution to a clean 5 mm NMR tube.
e Place the NMR tube in the spectrometer.

» Acquire *H NMR and 3C NMR spectra. For 13C NMR, proton decoupling is typically used to
simplify the spectrum.[4]

e Process the acquired data, including Fourier transformation, phase correction, and baseline
correction.

» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).[5]

FT-IR Spectroscopy of Plant Extracts

This protocol provides a general method for obtaining FT-IR spectra of plant-derived
compounds.

Materials:

Dried and powdered plant extract containing the compound of interest

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press for pellet making

FT-IR spectrometer
Procedure:

e Thoroughly mix a small amount of the dried extract (1-2 mg) with approximately 100-200 mg
of dry KBr powder in an agate mortar.[6]

e Grind the mixture to a very fine powder to ensure homogeneity.

» Transfer a portion of the powdered mixture to a pellet-forming die.
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Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm~1.[7]

Analyze the resulting spectrum to identify characteristic absorption bands of the functional
groups present.[8]

Mass Spectrometry of Diterpenes

This protocol describes a general approach for the analysis of diterpenes using mass
spectrometry, often coupled with a chromatographic separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Materials:

 Purified diterpene sample

o Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)
e GC-MS or LC-MS system

Procedure:

Dissolve the purified diterpene in a suitable volatile solvent at an appropriate concentration.

e Inject the sample into the GC-MS or LC-MS system.

e For GC-MS: The sample is vaporized and separated based on its boiling point and
interaction with the column stationary phase. The separated components then enter the
mass spectrometer.

e For LC-MS: The sample is separated based on its partitioning between the mobile and
stationary phases. The eluent from the LC column is introduced into the mass spectrometer.

 In the mass spectrometer, the molecules are ionized (e.g., by electron ionization or
electrospray ionization).
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e The resulting ions and fragment ions are separated based on their mass-to-charge ratio
(m/z) and detected.

e Analyze the resulting mass spectrum to determine the molecular weight and fragmentation
pattern of the compound.[9][10]

Signaling Pathways and Logical Relationships

Dimethyl isorosmanol is recognized for its antioxidant activity.[2][11] While a specific
signaling pathway for Dimethyl isorosmanol has not been fully elucidated, the mechanism of
action for related abietane diterpenes, such as ferruginol, has been investigated. The
antioxidant activity of these compounds is believed to involve the formation of a quinone
methide intermediate.[12] This reactive intermediate can then participate in further reactions
that contribute to the overall antioxidant effect.

The general workflow for the isolation and characterization of a diterpenoid like Dimethyl
isorosmanol from a plant source such as rosemary is depicted below.
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Caption: General workflow for isolating and characterizing Dimethyl isorosmanol.

The proposed antioxidant mechanism for abietane diterpenes involves the donation of a
hydrogen atom to a radical species, leading to the formation of a stabilized diterpene radical.
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This can then be further oxidized to a quinone methide.
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Caption: Proposed antioxidant mechanism for abietane diterpenes.

Conclusion

Dimethyl isorosmanol is a promising natural compound with established antioxidant
properties. While a complete physicochemical profile is still under investigation, this guide
provides the currently available data and outlines the necessary experimental protocols for its
further characterization. The elucidation of its complete spectral data and a more detailed
understanding of its biological signaling pathways will be crucial for its potential development in
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pharmaceutical and other applications. Further research is warranted to fully explore the
therapeutic potential of this and other related abietane diterpenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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